C.I. Disperse Blue 35

Description

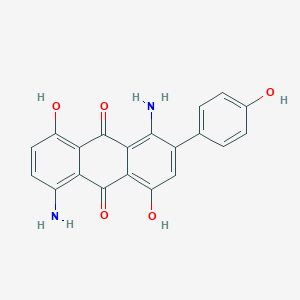

Structure

3D Structure

Properties

IUPAC Name |

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLITIGRBOEDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073394 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 35 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of C.I. Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 35 is a synthetic dye belonging to the anthraquinone class, widely utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its significance in research extends from its role as a model compound in dye chemistry to its potential applications in other scientific fields. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Disperse Blue 35, with a focus on quantitative data, experimental protocols, and the underlying chemical principles.

Chemical and Physical Properties

Commercial Disperse Blue 35 is not a single chemical entity but rather a technical-grade mixture of isomers.[3] This complexity arises from its synthesis, which primarily involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][2] The resulting product contains a mix of non-methylated, mono-methylated, and di-methylated derivatives. The most cited chemical formula for a major component is C₂₀H₁₄N₂O₅, with a corresponding molecular weight of approximately 362.34 g/mol .[4][5]

Data Summary

The following tables summarize the key physicochemical properties of Disperse Blue 35. Due to its nature as a mixture, some properties are presented as ranges or approximations.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 12222-75-2 | [3][4] |

| Molecular Formula | C₂₀H₁₄N₂O₅ (major component) | [4][5] |

| Molecular Weight | 362.34 g/mol (for C₂₀H₁₄N₂O₅) | [4][5] |

| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | [4] |

| Appearance | Dark blue granular solid | |

| Melting Point | >150 °C (typical for disperse dyes) | [6] |

| Boiling Point | 758.9 °C at 760 mmHg | [5] |

| Density | 1.616 g/cm³ | [5] |

Table 2: Solubility and Spectral Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | Very low; approx. 30 mg/L (general for disperse dyes) | [7] |

| Organic Solvent Solubility | Soluble in various organic solvents | [8] |

| UV-Vis λmax | Strong absorption in the visible region (anthraquinone chromophore) | [2] |

| Molar Extinction Coefficient (ε) | High (typical for anthraquinone dyes) | [9] |

Note on Solubility: While precise quantitative data for this compound is scarce, Table 3 provides solubility data for the related "Solvent Blue 35" (CAS 17354-14-2), which can serve as a reference.[8]

Table 3: Solubility of Solvent Blue 35 in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 13.6 |

| Butyl Acetate | 22.3 |

| Methylbenzene | 86.3 |

| Dichloromethane | 171.3 |

| Ethyl Alcohol | 2.6 |

Experimental Protocols

The characterization of Disperse Blue 35 involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Component Separation

HPLC is essential for separating the various isomers present in technical-grade Disperse Blue 35.[1][2]

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Photodiode Array (PDA) detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Procedure:

-

Prepare a stock solution of Disperse Blue 35 in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile at a wavelength corresponding to the dye's maximum absorbance.

-

Identify and quantify the individual components based on their retention times and peak areas relative to standards, if available.

-

Determination of Melting Point

The melting point of disperse dyes is determined using a capillary melting point apparatus.

-

Instrumentation: Capillary melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder the dry dye sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 2-5 °C/min).

-

Record the temperature range from the onset of melting to the point where the entire sample becomes a liquid. Due to the isomeric nature of Disperse Blue 35, a melting range rather than a sharp melting point is expected.

-

UV-Visible Spectrophotometry

This technique is used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis.[2]

-

Instrumentation: A UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of Disperse Blue 35 in a suitable transparent solvent (e.g., ethanol or acetone).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the dye solution across the visible spectrum (typically 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax, in accordance with the Beer-Lambert Law.[2]

-

Solubility Determination

A general method for determining the solubility of disperse dyes is as follows:

-

Procedure:

-

Prepare a saturated solution of Disperse Blue 35 in the solvent of interest by adding an excess of the dye to the solvent.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by filtration or centrifugation.

-

Determine the concentration of the dye in the clear supernatant using a suitable analytical method, such as UV-Visible spectrophotometry with a pre-established calibration curve or by evaporating a known volume of the solvent and weighing the residue.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of Disperse Blue 35.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a complex anthraquinone-based dye with distinct physicochemical properties that are critical to its application and research. This guide has provided a detailed summary of its characteristics, presented in a structured format for ease of reference. The outlined experimental protocols offer a foundation for the accurate and reproducible characterization of this and similar disperse dyes. A thorough understanding of these properties is paramount for its effective use in industrial processes and for advancing research in dye chemistry and related fields.

References

- 1. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 2. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Best High Performance Solvent Blue 35 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. aatcc.org [aatcc.org]

C.I. Disperse Blue 35 CAS number 12222-75-2 properties

An In-depth Technical Guide to C.I. Disperse Blue 35

CAS Number: 12222-75-2

Abstract

This compound is a synthetic anthraquinone-based dye used extensively in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] As a member of the disperse dye class, it is characterized by its low water solubility and application from an aqueous dispersion.[1][3] Technical-grade Disperse Blue 35 is a complex mixture, primarily composed of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, photochemical behavior, and toxicological profile, intended for researchers and scientists in chemistry and drug development.

Physicochemical Properties

Disperse Blue 35 is a dark blue granular solid with low solubility in water, a characteristic that necessitates the use of dispersing agents in dyeing applications.[1][6] Its lipophilic nature is indicated by a high octanol-water partition coefficient (LogP).[4][7] The dye is generally stable under normal conditions but can degrade in extreme pH or oxidative environments.[1]

| Property | Value | Source(s) |

| CAS Number | 12222-75-2 | [2][4][7][8] |

| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][4] |

| Molecular Weight | 362.34 g/mol | [4][8] |

| Appearance | Dark blue powder/granular solid | [1][6] |

| Boiling Point | 758.9 °C at 760 mmHg | [7][8] |

| LogP (Octanol-Water Partition Coefficient) | 4.49 | [4][7] |

| Water Solubility | Low (approx. 30 mg/L) | [1][6] |

| Classification | Anthraquinone Disperse Dye | [5][9] |

Synthesis and Manufacturing

The production of this compound is a multi-step chemical process. The final technical-grade product is a complex mixture rather than a single pure compound.[5][9]

Primary Synthesis Pathway

The foundational synthesis route involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (1,8-DA-4,5-DHAQ).[4][9] This reaction introduces methyl groups to the amino functionalities, resulting in a mixture of non-methylated, mono-methylated, and di-methylated derivatives.[4][5] The relative proportions of these components are crucial as they influence the final shade and dyeing properties of the product.[5]

Alternative Synthesis Route

An alternative pathway begins with 1,8-dihydroxy-anthraquinone, which undergoes a series of reactions:

-

Nitration: Introduction of nitro groups onto the anthraquinone core.[4]

-

Reduction: Conversion of the nitro groups to amino groups.[4] A patented process describes suspending dinitroanthraquinone in formamide and passing ammonia gas through the mixture at 155°C.[4]

-

Hydroxylation: Introduction of hydroxyl groups.[9]

-

Methylation: Selective methylation of the amino groups to produce the final dye mixture.[9]

Reaction conditions such as temperature, pH, and reaction time are carefully controlled to manage the extent of methylation.[9]

Caption: Alternative synthesis workflow for this compound.

Analytical Protocols

The multi-component nature of technical-grade Disperse Blue 35 presents analytical challenges, requiring robust separation and detection techniques.[5][9]

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for separating the various methylated components, impurities, and isomers in Disperse Blue 35.[5]

-

Objective: To separate and quantify the components of a technical-grade Disperse Blue 35 sample.

-

Instrumentation:

-

HPLC system with a gradient pump.

-

Reverse-phase C18 column.

-

Photodiode Array (PDA) or UV-Vis detector.

-

Mass Spectrometry (MS) detector for confirmation.[10]

-

-

Sample Preparation:

-

Accurately weigh a sample of the dye.

-

Dissolve the sample in a suitable organic solvent (e.g., dimethylformamide or methanol).

-

Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

-

For Environmental Samples: A pre-concentration step using Solid-Phase Extraction (SPE) is often employed to achieve the necessary detection limits.[9]

-

Chromatographic Conditions (Typical):

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from a higher concentration of A to a higher concentration of B to elute components with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detection at the maximum absorbance wavelength of the dye; MS detection for mass-to-charge ratio confirmation of eluted peaks.[10]

-

-

Data Analysis: Component peaks are identified by their retention times and confirmed by their mass spectra.[10] Quantification is performed by comparing peak areas to those of certified reference standards.

Caption: General workflow for the analysis of this compound.

Photochemical Behavior and Degradation

This compound exhibits significant photochemical activity, which is relevant to both its potential for phototoxicity and its environmental degradation.

Photodegradation and Reactive Oxygen Species (ROS) Generation

Upon exposure to visible light, Disperse Blue 35 can act as a photosensitizer, generating reactive oxygen species (ROS) through both Type I and Type II photochemical pathways.[4]

-

Type I Pathway: The excited dye molecule interacts directly with a substrate, transferring an electron to form radicals.

-

Type II Pathway: The excited triplet state of the dye transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][]

Studies using electron spin resonance have shown that irradiation of the dye's main components generates superoxide radicals.[4][] This ROS generation is a key mechanism behind its phototoxicity and its potential to cause photocontact dermatitis.[4] The photodegradation process involves the breakdown of the anthraquinone chromophore.[4][12]

Caption: Photochemical pathways of this compound.

Environmental Degradation

The stable, complex aromatic structure of anthraquinone dyes makes them resistant to natural microbial degradation, contributing to their environmental persistence.[9] Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent or photocatalysis with TiO₂, are effective methods for breaking down the dye into smaller, less harmful compounds.[4][5]

Toxicology and Environmental Fate

The toxicological profile of Disperse Blue 35 is a key consideration due to its potential for human and environmental exposure.

Human Health Effects

The primary health concern associated with Disperse Blue 35 is skin sensitization.[6] Its small molecular size and lipophilic nature facilitate skin absorption, which can lead to allergic contact dermatitis in susceptible individuals.[6][9]

| Endpoint | Result | Notes | Source(s) |

| Acute Oral Toxicity (Rat) | LD50: >2000 mg/kg | Not classified as harmful by ingestion. | [6] |

| Skin Irritation | Mild irritant | May cause redness and swelling on prolonged contact. | [6] |

| Eye Irritation | Mild irritant | May cause transient discomfort and redness. | [6] |

| Skin Sensitization | Sensitizer | May cause allergic contact dermatitis. | [6][13] |

Ecotoxicology and Environmental Fate

Due to its low water solubility and high LogP value, Disperse Blue 35 has a strong affinity for suspended solids and sediments in aquatic systems.[4][9] This suggests a potential for persistence and bioaccumulation in the environment.[4][9] The release of untreated textile effluents is the primary source of environmental contamination.[3] While specific data is limited, it may cause long-lasting harmful effects to aquatic life.[14]

References

- 1. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scialert.net [scialert.net]

- 4. Buy this compound | 12222-75-2 [smolecule.com]

- 5. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. disperse blue 35 | CAS#:12222-75-2 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 12. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. kochcolor.com [kochcolor.com]

In-Depth Technical Guide: C20H14N2O5 (4',5'-Diaminofluorescein)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C20H14N2O5 is most prominently represented in scientific literature by the compound 4',5'-diaminofluorescein (DAF-2). This molecule and its cell-permeable diacetate derivative, 4',5'-diaminofluorescein diacetate (DAF-2 DA), have become indispensable tools in the study of nitric oxide (NO) signaling. Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The ability to detect and quantify NO in real-time within living cells and tissues is crucial for understanding its complex roles. DAF-2 serves as a highly sensitive fluorescent probe for the detection of NO, providing researchers with a powerful method to visualize and measure its production.

This technical guide provides a comprehensive overview of 4',5'-diaminofluorescein, focusing on its application in nitric oxide detection. It includes a summary of its quantitative properties, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Compound Data

| Property | Value | Reference |

| Molecular Formula | C20H14N2O5 | [1] |

| Molecular Weight | 362.3 g/mol | [1] |

| Synonyms | DAF-2, 4',5'-Diaminofluorescein | [1] |

| Excitation Wavelength (DAF-2T) | ~495 nm | [2] |

| Emission Wavelength (DAF-2T) | ~515 nm | [2] |

| Detection Limit for NO | ~3-5 nM | [2] |

| Quantum Yield (DAF-2) | ~0.005 | [2] |

| Quantum Yield (DAF-2T) | ~0.81 | [2] |

Mechanism of Action: Nitric Oxide Detection

4',5'-diaminofluorescein itself is weakly fluorescent. Its utility as a nitric oxide probe lies in its reaction with an oxidation product of NO, dinitrogen trioxide (N2O3), which is formed in the presence of oxygen. This reaction converts the non-fluorescent DAF-2 into a highly fluorescent triazole derivative, DAF-2T.[3] The cell-permeable DAF-2 DA readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release DAF-2, effectively trapping the probe inside the cell where it can react with locally produced NO.[4]

Experimental Protocols

Detection of Intracellular Nitric Oxide in Cultured Cells using DAF-2 DA

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

-

4',5'-diaminofluorescein diacetate (DAF-2 DA) stock solution (e.g., 5 mM in DMSO)

-

Cultured cells on coverslips or in microplates

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cell culture medium

-

Reagents for stimulating or inhibiting NO production (as required)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips).

-

On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS or an appropriate physiological buffer.

-

-

DAF-2 DA Loading:

-

Washing:

-

After incubation, gently wash the cells two to three times with the buffer to remove the extracellular DAF-2 DA.

-

-

Experimental Treatment:

-

Add the experimental compounds (e.g., agonists to stimulate NO production, antagonists to inhibit it) to the cells in the buffer.

-

Incubate for the desired period.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 515 nm.[2]

-

Acquire images or data at different time points to monitor the change in fluorescence, which corresponds to the rate of NO production.

-

Important Considerations and Limitations:

-

Autofluorescence: Always include control cells that have not been loaded with DAF-2 DA to measure the background autofluorescence.

-

Specificity: DAF-2 can react with other molecules, such as dehydroascorbic acid, which can interfere with NO measurements.[6] It is crucial to include appropriate controls, such as using an NO scavenger (e.g., cPTIO) or an NOS inhibitor (e.g., L-NAME) to confirm the specificity of the fluorescent signal to NO.

-

Photostability: The fluorescent product, DAF-2T, can be susceptible to photobleaching. Minimize light exposure to the samples.

-

pH Sensitivity: The fluorescence of DAF-2T can be pH-dependent. Ensure that the pH of the buffer is stable throughout the experiment.

-

Continuous Perfusion: In some experimental setups, especially with cells that may leak the dye, continuous perfusion with a low concentration of DAF-2 DA may be necessary to maintain a stable intracellular concentration.[7]

Experimental Workflow Visualization

Conclusion

4',5'-Diaminofluorescein (DAF-2) is a powerful and widely used tool for the detection and quantification of nitric oxide in biological systems. Its ability to provide real-time measurements of NO production in living cells has significantly advanced our understanding of NO signaling in health and disease. This technical guide provides researchers with the fundamental knowledge and protocols to effectively utilize DAF-2 and DAF-2 DA in their studies. As with any experimental technique, careful consideration of the potential limitations and the inclusion of appropriate controls are essential for obtaining accurate and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy [mdpi.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the fundamental chemistry of anthraquinone dyes, tailored for researchers, scientists, and drug development professionals. Anthraquinone dyes, a major class of colorants, are characterized by a core structure of 9,10-dioxoanthracene. Their vibrant colors, excellent stability, and diverse applications, ranging from textiles to advanced biomedical fields, stem from the versatile chemistry of this scaffold. This document will delve into the synthesis, structure-property relationships, and key applications of these important compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Fundamental Chemistry and Structure-Property Relationships

The parent anthraquinone molecule is a pale yellow solid, but the introduction of electron-donating substituents, such as hydroxyl (-OH) and amino (-NH2) groups, at specific positions on the aromatic rings leads to a significant bathochromic shift, resulting in a wide spectrum of colors from red to blue.[1][2] The color and properties of anthraquinone dyes are intricately linked to the nature and position of these substituents.

The planarity and rigidity of the anthraquinone core contribute to the high lightfastness of these dyes.[2] The introduction of functional groups not only determines the color but also influences other key properties such as solubility, affinity for different substrates, and biological activity. For instance, the presence of sulfonic acid groups (-SO3H) imparts water solubility, a crucial feature for acid dyes used in dyeing wool and silk.[3] Conversely, the absence of such solubilizing groups is characteristic of disperse dyes, which are suitable for coloring hydrophobic fibers like polyester.[3]

The biological activity of anthraquinone derivatives is also highly dependent on their structure. The planar aromatic system allows for intercalation into DNA, a mechanism central to the anticancer activity of several anthraquinone-based drugs.[4] Furthermore, specific substitutions can lead to the inhibition of key enzymes, opening avenues for targeted drug development.[5]

Synthesis of Anthraquinone Dyes

The industrial production of the anthraquinone core typically involves one of several methods:

-

Oxidation of Anthracene: This classic method uses a strong oxidizing agent, such as chromic acid, to oxidize anthracene.[6][7]

-

Friedel-Crafts Reaction: The reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) is a widely used method.[6]

-

Diels-Alder Reaction: Naphthoquinone can react with butadiene in a Diels-Alder cycloaddition, followed by oxidation, to yield the anthraquinone core.[8]

From the anthraquinone core, a vast array of dyes can be synthesized. Key intermediates in the synthesis of many anthraquinone dyes are anthraquinone sulfonic acid and nitroanthraquinone.[2] These intermediates allow for the introduction of various functional groups through nucleophilic substitution reactions.

A common synthetic route for producing substituted anthraquinone dyes is the Ullmann condensation reaction, where a halogenated anthraquinone is reacted with an amine or an alcohol in the presence of a copper catalyst.

Quantitative Photophysical Data

The photophysical properties of anthraquinone dyes are central to their function as colorants and fluorescent probes. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (Φ). The following table summarizes these properties for a selection of representative anthraquinone dyes.

| Dye/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |

| 1,5-dihydroxyanthraquinone (Anthrarufin) | 430 | ~10,000 | - | - | - | [9] |

| 1,8-dihydroxyanthraquinone (Chrysazin) | 430 | ~10,000 | - | - | - | [9] |

| 1-aminoanthraquinone | 465 | ~5,000 | 560 | 95 | - | [10] |

| 1,4-diaminoanthraquinone | 550 | ~16,000 | 610 | 60 | - | [10] |

| 1,5-diaminoanthraquinone | 485 | ~8,000 | 575 | 90 | - | [10] |

| 1,8-diaminoanthraquinone | 510 | ~7,000 | 590 | 80 | - | [10] |

| Alizarin (1,2-dihydroxyanthraquinone) | 433 | ~5,000 | - | - | - | [9] |

| Purpurin (1,2,4-trihydroxyanthraquinone) | 482 | ~6,000 | - | - | - | [11] |

| C.I. Disperse Blue 56 | 640 | ~20,000 | - | - | - | [12] |

| C.I. Reactive Blue 19 | 592 | - | - | - | - | [2] |

| RBS3 | 420 | - | 556 | 136 | - | [13] |

| CE8 | 276 | - | 406 | 130 | - | [13] |

| NGA5 | 298 | - | 480 | 182 | - | [13] |

Experimental Protocols

General Synthesis of an Amino-Substituted Anthraquinone Dye via Ullmann Condensation

This protocol provides a general procedure for the synthesis of an amino-substituted anthraquinone dye from a halogenated anthraquinone precursor.

Materials:

-

1-bromo-4-(methylamino)anthracene-9,10-dione (or other suitable halogenated anthraquinone)

-

Aniline (or other desired amine)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the halogenated anthraquinone (1.0 eq), the amine (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

-

Add DMF as the solvent and heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure amino-substituted anthraquinone dye.

Spectroscopic Characterization

UV-Visible Absorption Spectroscopy:

-

Prepare a stock solution of the anthraquinone dye of known concentration in a suitable solvent (e.g., ethanol, DMSO).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Determine the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy:

-

Using the same solutions prepared for UV-Vis analysis, excite the sample at its λmax.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Determine the wavelength of maximum emission (λem).

-

The Stokes shift is calculated as the difference between λem and λmax.

-

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Anthraquinone Derivatives

Many anthraquinone derivatives exhibit anticancer activity through multiple mechanisms. A key pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis.[1]

Anticancer signaling pathway of anthraquinone derivatives.

General Workflow for Synthesis and Characterization of Anthraquinone Dyes

The synthesis and characterization of new anthraquinone dyes follow a systematic workflow to ensure the purity and comprehensive understanding of the new compounds.

General workflow for anthraquinone dye synthesis and characterization.

Synthesis of a Reactive Anthraquinone Dye

Reactive dyes are designed to form covalent bonds with the fiber, leading to excellent wash fastness. The synthesis often involves incorporating a reactive group, such as a triazine ring, onto the chromophore.

Synthetic pathway for a reactive anthraquinone dye.

Conclusion

The fundamental chemistry of anthraquinone dyes offers a rich platform for the development of new materials and therapeutics. A thorough understanding of their synthesis, structure-property relationships, and mechanisms of action is crucial for researchers in this field. This guide has provided a comprehensive overview of these core aspects, supported by quantitative data, detailed experimental protocols, and clear visualizations of key processes. Continued exploration of the vast chemical space of anthraquinone derivatives holds great promise for future innovations in dye chemistry, materials science, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ikm.org.my [ikm.org.my]

- 10. tandfonline.com [tandfonline.com]

- 11. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

In-Depth Technical Guide to Disperse Blue 35: Nomenclature, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Synonyms

Disperse Blue 35 is a designation for an anthraquinone-based dye. It is important for researchers to be aware that the commercial product can be a mixture of related chemical structures. The primary, specifically defined chemical entity is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione. However, the designation "Disperse Blue 35" is also commonly used in technical literature and commerce to refer to a mixture of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. This ambiguity necessitates careful consideration of the specific product being used in any experimental context.

Below is a summary of the nomenclature and identifiers for Disperse Blue 35.

| Identifier Type | Value |

| Primary IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione[1][2] |

| Alternative Structure Basis | Methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone[3][4][5] |

| Common Synonyms | C.I. Disperse Blue 35, Disperse Blue 73, C.I. 61505, DISPERSE BLUE BGL, Intrasil Blue R, Palanil Blue GL, Terasil Blue R, Foron Blue SBGL, Artisil Blue BGL, Resolin Blue BSL, Serilene Blue BGS, Dianix Blue BG-P, Dianix Blue S-BG, Dispersol Navy B-T, Polycron Dark Blue T, Polycron Dark Blue TG, Samaron Blue TR, Navilene Navy BT, Akasperse Navy Blue T 200[1][6][7] |

| CAS Registry Numbers | 12222-75-2 (non-specific), 31529-83-6 (for the primary structure), 12222-78-5[1] |

| Molecular Formula | C₂₀H₁₄N₂O₅ (for the primary structure)[1] |

| Molecular Weight | 362.34 g/mol (for the primary structure)[8] |

Chemical Structures

The following diagrams illustrate the primary chemical structure associated with Disperse Blue 35 and the foundational structure for its common alternative form.

Caption: Chemical structure of the primary component of Disperse Blue 35.

References

- 1. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]

- 3. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 4. Buy this compound | 12222-75-2 [smolecule.com]

- 5. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 6. DISPERSE BLUE 35|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Solubility and Biological Interactions of C.I. Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 35 (CAS Number: 12222-75-2) is an anthraquinone-based dye known for its use in coloring synthetic fibers.[1] Its hydrophobic nature and low aqueous solubility are key to its dyeing properties.[2][3] Beyond its role in the textile industry, the anthraquinone scaffold of this compound is of significant interest in biomedical and pharmaceutical research. Anthraquinone derivatives are known to interact with biological systems in various ways, including acting as enzyme inhibitors and DNA intercalating agents, making them a subject of study in drug discovery and development.[4][5][6]

This technical guide provides an in-depth look at the solubility of this compound in organic solvents, outlines a detailed experimental protocol for solubility determination, and explores the relevant biological signaling pathways associated with its core anthraquinone structure.

Solubility of this compound

Table 1: Qualitative Solubility of this compound and General Anthraquinone Dyes in Organic Solvents

| Solvent Family | Specific Solvent | Qualitative Solubility of this compound & Anthraquinones | Reference(s) |

| Ketones | Acetone | Soluble | [7][8] |

| Alcohols | Ethanol | Sparingly soluble in cold, more soluble in hot | [7][9] |

| Amides | N,N-Dimethylformamide (DMF) | Likely soluble (used in spectroscopic analysis of similar dyes) | [10] |

| Halogenated | Chloroform | Poorly soluble | [7][8] |

| Aromatics | Benzene, Toluene | Poorly soluble | [7] |

| Ethers | Diethyl ether | Poorly soluble | [7] |

Experimental Protocol: Determination of Solubility in Organic Solvents

The following is a generalized experimental protocol for determining the solubility of a disperse dye such as this compound in an organic solvent using the saturation-filtration method followed by UV-Vis spectrophotometry.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., acetone, ethanol)

-

Volumetric flasks

-

Graduated pipettes

-

Scintillation vials or sealed flasks

-

Syringe filters (chemically resistant to the solvent)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate for the solvent and wavelength range)

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Creation of a Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent alone should be used as a blank.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of this compound powder to a series of scintillation vials or sealed flasks.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is saturated with the dye.

-

-

Sample Filtration and Dilution:

-

After equilibration, allow the undissolved dye to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the solution through a chemically resistant syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted, saturated solution at λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental workflow for determining dye solubility.

Signaling Pathways and Relevance to Drug Development

The anthraquinone core of this compound is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly in oncology.[11][12] Anthraquinone derivatives can interact with biological macromolecules and interfere with cellular signaling pathways through several mechanisms.

1. Enzyme Inhibition:

Anthraquinone derivatives have been shown to act as inhibitors for a variety of enzymes by competing with endogenous ligands for binding sites. This is particularly relevant for:

-

Kinases: Many anthraquinones inhibit protein tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and differentiation.[4] Overactivity of these kinases is a hallmark of many cancers, making them a key target for drug development. Some derivatives also inhibit other kinases like pyruvate kinase, which is involved in glycolysis.[13][14]

-

Tyrosinase: Some anthraquinone compounds have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[15]

2. DNA Intercalation and Topoisomerase Inhibition:

The planar aromatic structure of anthraquinones allows them to intercalate between the base pairs of DNA.[6] This can interfere with DNA replication and transcription. Furthermore, this intercalation can stabilize the complex between DNA and topoisomerase II, an enzyme that manages DNA tangles. This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5] This mechanism is the basis for the anticancer activity of several clinically used anthracycline drugs like doxorubicin.

3. G-Quadruplex Binding:

Certain anthraquinone derivatives have been designed to selectively bind to and stabilize G-quadruplex structures in DNA, which are found in telomeres and oncogene promoter regions.[16][17] Stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is crucial for their immortality.

4. Modulation of ROS/JNK Pathway:

Some novel amide anthraquinone derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[18] Elevated ROS can then activate the JNK signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.

Simplified ROS/JNK signaling pathway.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, its qualitative behavior is consistent with that of other anthraquinone-based disperse dyes. The provided experimental protocol offers a robust framework for determining its solubility for specific research applications. The core anthraquinone structure of this compound is a versatile scaffold in medicinal chemistry, with derivatives demonstrating the ability to modulate key signaling pathways involved in cancer and other diseases. This makes the broader class of anthraquinone compounds a continued area of interest for drug development professionals.

References

- 1. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Anthraquinone - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 14. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. New Anthraquinone & Xanthone based Ligands as Potential Anti Cancer Agents via Selective Stabilization of G Quadruplex DNA and Theoretical Insights into G Quadruplex RNA Binding with Certain Small Molecules [etd.iisc.ac.in]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 35, a member of the anthraquinone class of dyes, is widely utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate. Its robust chemical structure imparts desirable qualities like vibrant color and good fastness. However, the thermal stability and degradation profile of this dye are of critical importance, not only for its application in high-temperature dyeing processes but also for understanding its environmental fate and potential for transformation into other chemical entities. This technical guide provides a comprehensive overview of the thermal properties of Disperse Blue 35, including its stability and degradation pathways, based on available scientific literature and safety data.

Thermal Stability Analysis

The thermal stability of Disperse Blue 35 is a key parameter influencing its processing and end-use applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal decomposition and phase behavior of this dye.

Quantitative Thermal Analysis Data

While specific experimental data for Disperse Blue 35 is not extensively published, the following tables summarize the typical thermal properties expected for anthraquinone-based disperse dyes. This data is compiled from general knowledge of similar compounds and should be considered illustrative.

Table 1: Thermogravimetric Analysis (TGA) Data for a Typical Anthraquinone Disperse Dye

| Temperature (°C) | Weight Loss (%) | Observation |

| < 150 | < 2% | Loss of volatile impurities or residual moisture. |

| 150 - 250 | 2 - 5% | Minor degradation of organic components. |

| > 250 | Significant | Onset of major thermal decomposition.[1] |

| > 300 | > 10% | Rapid decomposition of the anthraquinone core.[1] |

Table 2: Differential Scanning Calorimetry (DSC) Data for a Typical Anthraquinone Disperse Dye

| Thermal Event | Temperature Range (°C) | Observation |

| Melting Point (Tm) | 150 - 250 | A sharp endothermic peak indicates the melting of the crystalline dye. The purity of the dye can be inferred from the shape of this peak. |

| Decomposition | > 250 | An exothermic event often follows melting, indicating the energy released during the breakdown of the molecular structure.[1] |

Degradation Profile

The thermal degradation of Disperse Blue 35 involves the breakdown of its complex anthraquinone structure into smaller, more volatile compounds. The combustion of this dye, particularly in the presence of an ignition source, can lead to the formation of various pyrolysis products.

Primary Degradation Products

Under thermal stress, the primary hazardous decomposition products of Disperse Blue 35 include:

-

Carbon monoxide (CO)[2]

-

Carbon dioxide (CO2)[2]

-

Other pyrolysis products typical of burning organic material[2]

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal properties of Disperse Blue 35. The following are generalized protocols for TGA and DSC analysis of disperse dyes.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small, representative sample of Disperse Blue 35 (typically 5-10 mg) is accurately weighed and placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of weight loss at various temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the Disperse Blue 35 sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is employed.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

Heating and Cooling Rates: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).

-

Temperature Range: The temperature range is selected to encompass the expected melting and decomposition events.

-

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible degradation pathway for Disperse Blue 35.

Caption: Experimental Workflow for Thermal Analysis of Disperse Blue 35.

Caption: Plausible Thermal Degradation Pathway of Disperse Blue 35.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of Disperse Blue 35. While specific quantitative data remains elusive in publicly accessible literature, the information presented, based on the known properties of anthraquinone dyes, offers valuable insights for researchers and professionals in dye chemistry and drug development. The provided experimental protocols serve as a robust starting point for conducting detailed thermal analysis of this and similar compounds. Further research to generate specific TGA and DSC data for Disperse Blue 35 would be a valuable contribution to the field.

References

Spectroscopic and Photochemical Properties of C.I. Disperse Blue 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and photochemical properties of C.I. Disperse Blue 35, an anthraquinone-based dye. The information presented herein is intended to support research and development activities where the photophysical behavior of this dye is of interest.

Chemical Identity and Composition

This compound is not a single chemical entity but a technical-grade mixture of compounds. The primary components are methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. Due to its composition as a mixture, the spectroscopic and photochemical properties represent a composite of its constituents.

Spectroscopic Properties

The spectroscopic properties of this compound are crucial for its characterization and understanding its interaction with light. The following tables summarize the key spectroscopic data. It is important to note that specific values can vary depending on the exact composition of the technical mixture and the solvent used.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by a strong absorption band in the visible region, which is responsible for its blue color. The position and intensity of this band are influenced by the solvent environment.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Dichloromethane (DCM) | ~522 | Data not available |

| Acetonitrile (ACN) | ~520 | Data not available |

| Cyclohexane | ~506 | Data not available |

Fluorescence Spectroscopy

Amino-substituted anthraquinones, the main components of this compound, are known to exhibit fluorescence. The emission properties are also highly dependent on the solvent.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Dichloromethane (DCM) | ~522 | ~605 | 0.309 |

| Acetonitrile (ACN) | ~520 | ~617 | 0.178 |

| Cyclohexane | ~506 | ~571 | 0.245 |

Note: Data is based on the properties of 1,8-diaminoanthraquinone. The quantum yields of singlet oxygen generation indicate the efficiency of energy transfer from the excited dye molecule to molecular oxygen, a key process in its photochemistry.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the spectroscopic and photochemical analysis of this compound.

Sample Preparation for Spectroscopic Analysis

Objective: To prepare a solution of this compound for UV-Visible absorption and fluorescence measurements.

Materials:

-

This compound powder

-

Spectroscopic grade solvents (e.g., methanol, ethanol, dichloromethane, acetonitrile)

-

Volumetric flasks

-

Analytical balance

-

Ultrasonic bath

Procedure:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Transfer the powder to a volumetric flask of appropriate size.

-

Add a small amount of the desired solvent to the flask and sonicate for 10-15 minutes to aid dissolution. Disperse dyes have low water solubility, so organic solvents are preferred.

-

Once the dye is completely dissolved, dilute the solution to the mark with the same solvent.

-

For absorbance measurements, prepare a series of dilutions to create a calibration curve and ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

For fluorescence measurements, prepare a dilute solution (absorbance at the excitation wavelength should be below 0.1) to avoid inner filter effects.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To separate the components of the this compound technical mixture for qualitative and quantitative analysis.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient can be optimized, for example, starting with 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Diode-array detector scanning from 200-800 nm. The chromatograms can be extracted at the λmax of the different components.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Set up the HPLC system with the specified conditions.

-

Inject the sample and acquire the chromatogram and DAD data.

-

Analyze the data to identify the different components based on their retention times and UV-Visible spectra.

Electron Spin Resonance (ESR) Spectroscopy for Reactive Oxygen Species (ROS) Detection

Objective: To detect and identify the types of reactive oxygen species generated by this compound upon photoirradiation.

Materials:

-

ESR spectrometer

-

Light source (e.g., xenon lamp with appropriate filters)

-

Spin trapping agent (e.g., DMPO for superoxide and hydroxyl radicals, TEMP for singlet oxygen)

-

Solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide for superoxide detection, ethanol for singlet oxygen detection)[1]

Procedure:

-

Prepare a solution of this compound and the chosen spin trapping agent in the appropriate solvent.

-

Transfer the solution to a quartz ESR flat cell.

-

Place the flat cell in the ESR cavity.

-

Record a baseline ESR spectrum in the dark.

-

Irradiate the sample with the light source directly in the ESR cavity.

-

Acquire ESR spectra at different time intervals during irradiation.

-

Analyze the resulting spectra to identify the characteristic signals of the spin-adducts, which correspond to the trapped ROS. The hyperfine splitting constants of the ESR signal are used to identify the specific radical trapped.

Photochemical Pathways and Mechanisms

Upon absorption of light, this compound can initiate photochemical reactions that lead to the generation of reactive oxygen species (ROS). These processes are generally categorized into Type I and Type II photochemical pathways.

Type I Pathway: The excited dye molecule (in its triplet state) directly reacts with a substrate molecule by electron or hydrogen transfer, leading to the formation of radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻) and other ROS.

Type II Pathway: The excited dye molecule in its triplet state directly transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).

The following diagrams illustrate the general photochemical pathways and a more detailed experimental workflow for ROS detection.

Caption: General Type I and Type II photochemical pathways for ROS generation by Disperse Blue 35.

Caption: Experimental workflow for the detection of Reactive Oxygen Species (ROS) using ESR spectroscopy.

References

Photochemical Behavior of Disperse Blue 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 35 is a synthetic anthraquinone dye widely used in the textile industry for coloring polyester fibers. Beyond its industrial applications, its photochemical properties have garnered significant interest within the scientific community. Understanding the photochemical behavior of Disperse Blue 35 is crucial for assessing its environmental fate, developing advanced oxidation processes for its degradation, and evaluating its potential as a photosensitizer in various applications, including photodynamic therapy. This technical guide provides an in-depth overview of the photochemical behavior of Disperse Blue 35, focusing on its degradation kinetics, the underlying reaction mechanisms, and the experimental protocols used for its investigation.

Photochemical Degradation of Disperse Blue 35

Upon exposure to light, particularly in the presence of oxygen, Disperse Blue 35 undergoes photodegradation. This process is primarily initiated by the absorption of photons, which elevates the dye molecule to an excited singlet state. From this state, it can undergo intersystem crossing to a more stable, longer-lived triplet state. The excited triplet state of Disperse Blue 35 is a key intermediate in its photochemistry, acting as a photosensitizer that can initiate the formation of reactive oxygen species (ROS).[1][2]

The photodegradation of Disperse Blue 35 can proceed through two primary pathways:

-

Type I Pathway: The excited triplet dye molecule can directly react with a substrate, including another dye molecule or a solvent molecule, through hydrogen or electron transfer. This results in the formation of radical ions, which can then react with molecular oxygen to produce superoxide radicals (O₂•⁻).[2]

-

Type II Pathway: The excited triplet dye molecule can transfer its energy directly to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂).[1][2]

Both superoxide radicals and singlet oxygen are potent oxidizing agents that can attack the chromophoric structure of the Disperse Blue 35 molecule, leading to its decolorization and degradation into smaller, often colorless, organic molecules.

Photofading Kinetics

The rate of photodegradation, or photofading, of Disperse Blue 35 is influenced by several factors, including the wavelength and intensity of the incident light, the concentration of the dye, the presence of oxygen, the nature of the solvent or substrate, and the temperature. The kinetics of photofading for many dyes, including anthraquinone derivatives, often follow pseudo-first-order kinetics, where the rate of degradation is directly proportional to the concentration of the dye.[2]

Quantitative Data on Photodegradation

| Parameter | Typical Range/Value | Conditions | Significance |

| Photofading Rate Constant (k) | Varies significantly | Dependent on light intensity, wavelength, solvent, temperature, and presence of catalysts. | Quantifies the speed of the degradation reaction. |

| Quantum Yield of Degradation (Φ) | Typically low for dyes in the absence of catalysts. | Dependent on the solvent, oxygen concentration, and the intrinsic photophysics of the dye. | Represents the efficiency of the photochemical process (molecules degraded per photon absorbed). |

| Singlet Oxygen Quantum Yield (ΦΔ) | Can be significant for photosensitizing dyes. | Dependent on the solvent and the triplet state properties of the dye. | Indicates the efficiency of singlet oxygen generation, a key reactive species in photodegradation. |

Note: The values in this table are illustrative and can vary widely for Disperse Blue 35 depending on the specific experimental conditions.

Experimental Protocols

The study of the photochemical behavior of Disperse Blue 35 involves a range of experimental techniques designed to irradiate the dye under controlled conditions and to monitor its degradation over time.

Sample Preparation

-

Solution Studies: Solutions of Disperse Blue 35 are prepared in a solvent of interest (e.g., methanol, acetonitrile, water with surfactants) at a known concentration. The concentration is typically determined spectrophotometrically using the Beer-Lambert law.

-

Substrate Studies: For studying photofading on textiles, polyester fabrics are dyed with Disperse Blue 35 according to standard dyeing procedures.

Irradiation Experiments

A typical experimental setup for studying the photodegradation of a dye solution is depicted below.

Caption: Experimental workflow for dye photodegradation studies.

-

Light Source: A high-intensity light source, such as a xenon arc lamp or a mercury vapor lamp, is used to irradiate the sample. The light source should have a spectral output that overlaps with the absorption spectrum of Disperse Blue 35.

-

Wavelength Selection: Optical filters are often employed to select a specific wavelength or range of wavelengths for irradiation. This is crucial for determining the action spectrum of photodegradation.

-

Reaction Vessel: The dye solution is placed in a quartz cuvette or a photoreactor that is transparent to the irradiation wavelength. The solution is typically stirred continuously to ensure uniform irradiation.

-

Temperature Control: The temperature of the reaction vessel is maintained at a constant value using a water bath or a temperature-controlled sample holder.

-

Oxygenation: For studying the role of oxygen, the solution can be saturated with air or pure oxygen by bubbling the gas through it. Degassed solutions (e.g., by purging with nitrogen or argon) are used for anaerobic studies.

Analytical Methods

-

UV-Vis Spectrophotometry: The progress of photodegradation is monitored by measuring the change in the absorbance of the dye solution at its wavelength of maximum absorption (λmax) over time. The concentration of the dye can be calculated from the absorbance values.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent dye from its degradation products. This allows for a more accurate quantification of the dye concentration and can provide information about the formation and disappearance of intermediates.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are employed to identify the chemical structures of the photodegradation products. This information is vital for elucidating the degradation pathway.[3]

Photochemical Degradation Pathway

The degradation of anthraquinone dyes like Disperse Blue 35 generally involves the breakdown of the aromatic ring system. While the specific degradation pathway for Disperse Blue 35 is not extensively detailed in publicly available literature, studies on similar anthraquinone dyes suggest a multi-step process.

Caption: Generalized photochemical degradation pathway of Disperse Blue 35.

The initial attack by ROS leads to the cleavage of the anthraquinone ring system, resulting in the formation of various aromatic intermediates such as phthalic acid and benzoic acid derivatives. These intermediates can undergo further oxidation, ultimately leading to their complete mineralization into carbon dioxide, water, and inorganic acids.

Conclusion

The photochemical behavior of Disperse Blue 35 is a complex process driven by its ability to act as a photosensitizer and generate reactive oxygen species. While the general mechanisms are understood, further research is needed to quantify the kinetics and quantum yields under various environmental conditions and to fully elucidate the specific degradation pathways and identify all intermediate products. Such knowledge is essential for developing effective strategies for the removal of this dye from wastewater and for exploring its potential in advanced technological applications. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

C.I. Disperse Blue 35: A Technical Guide to the Mechanism of Action in Polyester Dyeing